3-(tert-Butoxycarbonylamino)pyrrolidine physical properties
3-(tert-Butoxycarbonylamino)pyrrolidine physical properties
An In-depth Technical Guide to the Physical Properties of 3-(tert-Butoxycarbonylamino)pyrrolidine
Authored by a Senior Application Scientist
Introduction
3-(tert-Butoxycarbonylamino)pyrrolidine, commonly referred to as 3-(Boc-amino)pyrrolidine, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its pyrrolidine scaffold is a recurring motif in numerous FDA-approved drugs, highlighting its value in constructing molecules with significant biological activity.[2] A comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for successful process development, enabling researchers to optimize reaction conditions, design robust purification strategies, and formulate stable final products.[1][3]
This guide provides a detailed examination of the physical, spectral, and safety characteristics of 3-(Boc-amino)pyrrolidine, intended for researchers, chemists, and drug development professionals. The information is synthesized from established chemical data sources and coupled with practical, field-proven experimental protocols to ensure both scientific accuracy and applicability.
Molecular Identity and Core Properties
The structure of 3-(Boc-amino)pyrrolidine features a five-membered pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality at the 3-position. This combination of a polar heterocyclic ring and a bulky, lipophilic protecting group dictates its unique physicochemical behavior.
Caption: Molecular Structure of 3-(Boc-amino)pyrrolidine.
Table 1: Compound Identifiers and General Properties
| Property | Value | References |
| IUPAC Name | tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate (for R-enantiomer) | [4][5] |
| Synonyms | (R)-3-(Boc-amino)pyrrolidine, tert-Butyl (R)-3-pyrrolidinylcarbamate | [1][6][7] |
| CAS Number | 122536-77-0 (R-enantiomer); 122536-76-9 (S-enantiomer); 99724-19-3 (Racemate) | [5][6][8][9][10] |
| Molecular Formula | C₉H₁₈N₂O₂ | [4][5][6][9] |
| Molecular Weight | 186.25 g/mol | [4][5][6][9] |
| Appearance | White to light yellow or off-white crystalline powder/solid | [1][5][8] |
Physicochemical Data
The physical properties of 3-(Boc-amino)pyrrolidine are critical for its practical application. The data presented below are compiled from various sources and represent typical values. It is important to note that properties like melting point can vary slightly based on enantiomeric purity and crystalline form.
Table 2: Core Physical and Chemical Properties
| Property | Value | Notes & Causality | References |
| Melting Point | 50 - 54 °C | The relatively low melting point is typical for a medium-sized organic molecule with some polarity. The range can be influenced by the purity; racemic mixtures may have a different melting point. | [1][5][9] |
| Boiling Point | ~286 °C (Predicted); 112 °C at 0.25 mmHg | The high predicted atmospheric boiling point reflects the hydrogen bonding capability of the N-H groups. Vacuum distillation is required to avoid decomposition. | [8][9] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and other polar organic solvents. Soluble in dichloromethane and chloroform. | The molecule's dual nature—a polar pyrrolidine ring and a nonpolar Boc group—allows for solubility in a range of solvents. The N-H groups facilitate hydrogen bonding with protic solvents. | [3][8] |
| Optical Activity ([α]D) | (R)-enantiomer: +21.5 ± 1.5° (c=1 in ethanol) (S)-enantiomer: -21.5 ± 2.0° (c=1 in ethanol) | Specific rotation is a key parameter for confirming the enantiomeric identity and purity of the chiral compound. The equal and opposite values for the enantiomers are expected. | [6][8][10] |
| pKa | 12.37 ± 0.20 (Predicted) | This value corresponds to the protonated secondary amine in the pyrrolidine ring, indicating it is a moderately basic compound. | [8] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | N/A | [8] |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is fundamental for verifying the identity and purity of 3-(Boc-amino)pyrrolidine. The following data represent the expected spectral characteristics.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural elucidation by mapping the chemical environment of hydrogen and carbon atoms.
Table 3: Typical ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 (broad) | br s | 1H | NH (carbamate) |
| ~3.5 - 3.0 | m | 3H | CH ₂, CH (pyrrolidine) |
| ~2.8 | m | 2H | CH ₂ (pyrrolidine) |
| ~2.0 & ~1.6 | m | 2H | CH ₂ (pyrrolidine) |
| 1.44 | s | 9H | C(CH ₃)₃ (Boc group) |
Reference:[5]
Table 4: Typical ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C =O (carbamate) |
| ~79 | C (CH₃)₃ (Boc quaternary carbon) |
| ~57 | C H (pyrrolidine, C3) |
| ~47, ~45, ~33 | Pyrrolidine ring carbons |
| ~28 | C(C H₃)₃ (Boc methyl carbons) |
Reference:[5]
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3350 - 3300 | N-H | Stretch (Amine/Amide) |
| ~2970 - 2850 | C-H | Stretch (Aliphatic) |
| ~1685 | C=O | Stretch (Carbamate) |
| ~1520 | N-H | Bend |
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(Boc-amino)pyrrolidine, electrospray ionization in positive mode (ESI+) is typically used.
-
Expected Ion: [M+H]⁺ = 187.15
-
Rationale: The basic nitrogen atom of the pyrrolidine ring is readily protonated under ESI+ conditions.[5]
Experimental Protocols
To ensure trustworthiness and provide actionable insights, this section details standardized protocols for characterizing key physical properties.
4.1. Protocol for Solubility Determination
This protocol provides a reliable method for determining the approximate solubility of 3-(Boc-amino)pyrrolidine in a given solvent at room temperature.
Caption: Workflow for determining the solubility of 3-(Boc-amino)pyrrolidine.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 100 mg of 3-(Boc-amino)pyrrolidine.
-
Solvent Addition: Add 1.0 mL of the desired analytical-grade solvent to a small, sealable glass vial.
-
Mixing: Add the weighed compound to the solvent. Seal the vial tightly.
-
Agitation: Vigorously agitate the mixture using a vortex mixer for 2-5 minutes to promote dissolution.
-
Equilibration: Allow the vial to stand undisturbed at a constant room temperature for at least 1 hour to reach equilibrium.
-
Observation: Visually inspect the vial against a dark background.
4.2. Protocol for ¹H NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis, a critical step for routine quality control and structural verification.
Caption: Standard workflow for ¹H NMR data acquisition.
Step-by-Step Methodology:
-
Weighing: Weigh 5-10 mg of the 3-(Boc-amino)pyrrolidine sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Homogenization: Cap the vial and vortex until the solid is completely dissolved.
-
Transfer: Using a pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument setup routines including locking onto the deuterium signal, tuning the probe, and shimming to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For a routine check, 8 to 16 scans are typically sufficient.
-
Processing: Process the resulting Free Induction Decay (FID) data, which includes Fourier transformation, phase correction, and baseline correction to yield the final spectrum.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Hazard Identification: 3-(Boc-amino)pyrrolidine is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10][11][12][13] Some sources also indicate a risk of severe skin burns and eye damage.[4]
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13][14][15]
-
Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[11][13][14]
-
-
Storage Conditions:
Conclusion
3-(tert-Butoxycarbonylamino)pyrrolidine is a cornerstone building block for the synthesis of complex nitrogen-containing molecules in pharmaceutical research. Its utility is directly tied to a clear and thorough understanding of its physical properties. The data and protocols presented in this guide—from its melting point and solubility profile to its spectroscopic signatures and handling requirements—provide researchers and developers with the essential knowledge to employ this versatile compound safely, efficiently, and effectively in their synthetic endeavors.
References
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(3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis. Molekula. [Link]
-
(3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | C9H18N2O2 | CID 1514397. PubChem. [Link]
-
3-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid. PubChem. [Link]
-
3-(Tert-Butoxycarbonylamino)Pyrrolidine. Bouling Chemical Co., Limited. [Link]
- Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.
-
(R)-3-(tert-Butoxycarbonylamino)pyrrolidine - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
-
Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]
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